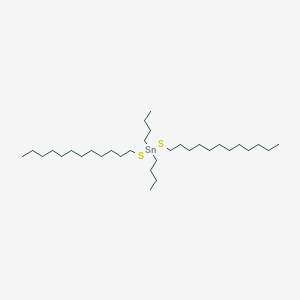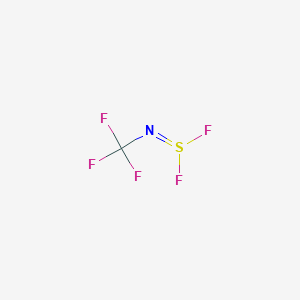
N-Trifluoromethylimidosulfurous difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoromethylimidosulfurous difluoride, also known as Togni reagent, is a highly reactive and versatile compound that has gained significant attention in the field of organic synthesis. It is a potent electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds, making it a valuable tool for the preparation of new drugs, agrochemicals, and materials.
Wirkmechanismus
N-Trifluoromethylimidosulfurous difluoride reagent is an electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds. The reaction mechanism involves the formation of a highly reactive intermediate, which can react with a nucleophile to form the desired product. The trifluoromethyl group is introduced through a process known as nucleophilic substitution.
Biochemische Und Physiologische Effekte
N-Trifluoromethylimidosulfurous difluoride reagent has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause severe skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
N-Trifluoromethylimidosulfurous difluoride reagent has several advantages for lab experiments, including its high reactivity and ability to introduce trifluoromethyl groups into various organic compounds. However, it also has limitations, including its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of N-Trifluoromethylimidosulfurous difluoride reagent in scientific research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential in the synthesis of new drugs and materials. Additionally, further studies are needed to understand its biochemical and physiological effects.
Synthesemethoden
N-Trifluoromethylimidosulfurous difluoride reagent is typically synthesized by reacting sulfur tetrafluoride with trifluoromethylamine in the presence of a catalyst such as antimony pentafluoride. The resulting product is a yellow solid that is highly reactive and should be handled with care.
Wissenschaftliche Forschungsanwendungen
N-Trifluoromethylimidosulfurous difluoride reagent has been widely used in scientific research for the synthesis of new compounds with unique properties. It has been used in the preparation of various drugs, including antiviral and anticancer agents. Additionally, it has been used in the preparation of agrochemicals, such as herbicides and insecticides. N-Trifluoromethylimidosulfurous difluoride reagent has also been used in the synthesis of materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
1512-14-7 |
|---|---|
Produktname |
N-Trifluoromethylimidosulfurous difluoride |
Molekularformel |
CF5NS |
Molekulargewicht |
153.08 g/mol |
IUPAC-Name |
difluoro(trifluoromethylimino)-λ4-sulfane |
InChI |
InChI=1S/CF5NS/c2-1(3,4)7-8(5)6 |
InChI-Schlüssel |
VVZLBKDAOLLASD-UHFFFAOYSA-N |
SMILES |
C(N=S(F)F)(F)(F)F |
Kanonische SMILES |
C(N=S(F)F)(F)(F)F |
Andere CAS-Nummern |
1512-14-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



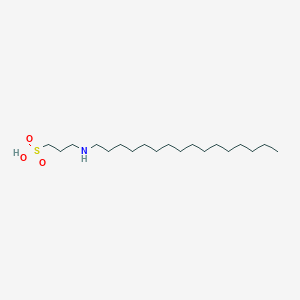
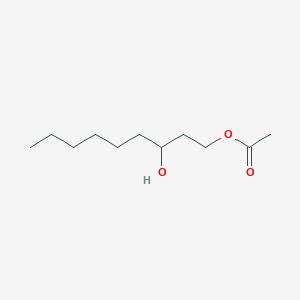
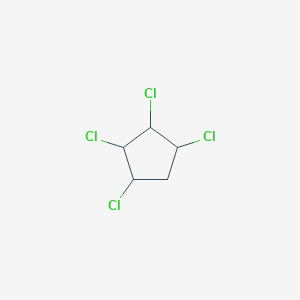
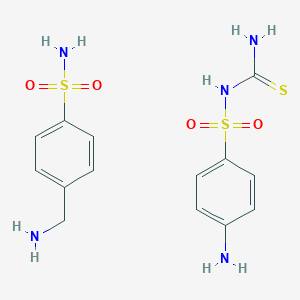
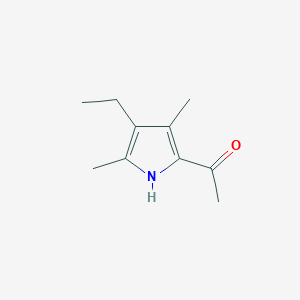
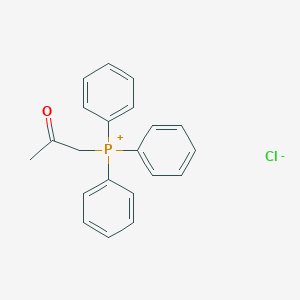
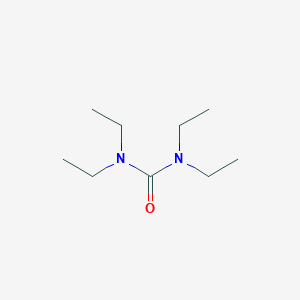
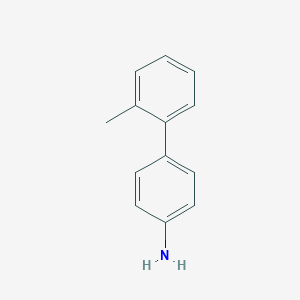
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
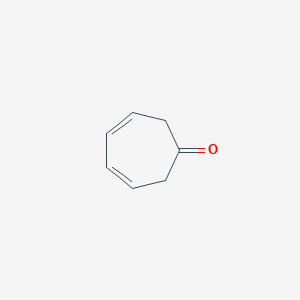
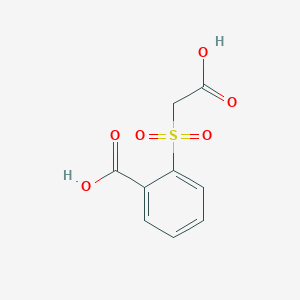
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)

